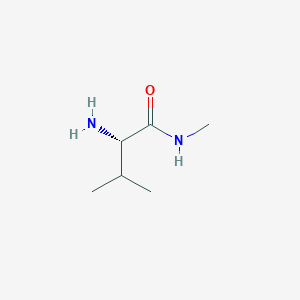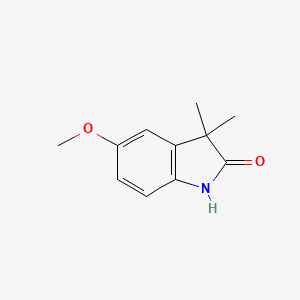
2,6-Dimethylpyridine-3-sulfonic acid
Vue d'ensemble
Description
2,6-Dimethylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9NO3S . It contains 21 bonds in total, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring . It also features 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .
Synthesis Analysis
The synthesis of 2,6-Dimethylpyridine-3-sulfonic acid involves the sulfonation of 2,6-dimethylpyridine . This process is similar to the sulfonation of pyridine as described by McElvain and Goese .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpyridine-3-sulfonic acid has been analyzed using single-crystal X-ray analysis .Chemical Reactions Analysis
2,6-Dimethylpyridine-3-sulfonic acid is of significant importance for biological and chemical reactions involving acid-base equilibria . It serves as an alternative to acetate buffer and is an excellent non-coordinating compound, which minimizes any metal-buffer interaction .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethylpyridine-3-sulfonic acid is 187.22 g/mol . It has a topological polar surface area of 75.6 Ų and a complexity of 244 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts .Applications De Recherche Scientifique
Non-Coordinating Buffer System
2,6-Dimethylpyridine-3-sulfonic acid is identified as a promising non-coordinating buffer system. Its non-coordinating nature is crucial in studies involving hydrated metal ions, avoiding complex formation with metal ions or catalytic effects on reactions. This makes it an excellent alternative to traditional buffers like acetate buffer (Panneerselvam et al., 2000).
Catalyst in Chemical Synthesis
This compound serves as a catalyst in the solvent-free synthesis of various organic compounds. It is notably used in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via a multi-component condensation process (Moosavi-Zare et al., 2013). Additionally, it catalyzes the synthesis of hexahydroquinolines, showcasing its versatility and efficiency in organic chemistry (Khazaei et al., 2013).
Probe for Acidic Properties of Metal Oxides
2,6-Dimethylpyridine-3-sulfonic acid is used as a probe to study the surface acidity of various metal oxides. Its adsorption characteristics provide insights into the types of surface acidity present in these materials (Morterra et al., 2001).
Application in Material Science
The sulfonic group in compounds like 2,6-Dimethylpyridine-3-sulfonic acid influences the solubility parameters and behavior of certain materials. For instance, its impact on the solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide) has been studied, highlighting its potential in designing new materials with specific solubility characteristics (Gong Chun-li et al., 2007).
Development of Heterogeneous Catalysts
The compound is used in the development of heterogeneous catalysts like sulfonic acid-functionalized silica-coated nano-Fe3O4 particles. These catalysts are efficient and magnetically separable, making them useful for various chemical reactions (Nemati et al., 2012).
In Analytical Chemistry
2,6-Dimethylpyridine-3-sulfonic acid has applications in analytical chemistry, particularly in the crystal structure analysis of various compounds. Its properties assist in the detailed investigation of molecular structures (Panneerselvam et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dimethylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-4-7(6(2)8-5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFGITBDEIUSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578093 | |
| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-3-sulfonic acid | |
CAS RN |
87655-41-2 | |
| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)





![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)




